Functional Differentiation: TgENR Inhibitor vs. SDHI Fungicide Scaffold
The target compound, 3-trifluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, is a key intermediate for synthesizing diaryl ether inhibitors of Toxoplasma gondii enoyl reductase (TgENR) [1]. In contrast, its close analog, 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), is the established intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides, a class with an annual production exceeding 30,000 metric tons [2]. This difference in the 3-position substituent (-CF3 vs. -CHF2) leads to fundamentally different downstream applications, with the target compound being cited in peer-reviewed medicinal chemistry for anti-parasitic drug discovery, while DFPA is a commercial agrochemical intermediate.
| Evidence Dimension | Downstream Application (Derived Inhibitor Class) |
|---|---|
| Target Compound Data | Key intermediate for diaryl ether inhibitors of Toxoplasma gondii enoyl reductase (TgENR) |
| Comparator Or Baseline | 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is the key intermediate for SDHI fungicides |
| Quantified Difference | Annual production of SDHI fungicides from DFPA exceeds 30,000 metric tons, while TgENR inhibitors are a niche research application. |
| Conditions | Literature and patent analysis of synthetic applications |
Why This Matters
Procurement of CAS 113100-53-1 is essential for research programs targeting TgENR or related anti-parasitic agents, and it cannot be replaced by the more commercially abundant DFPA.
- [1] Cheng, G., Muench, S.P., Zhou, Y. et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Bioorganic & Medicinal Chemistry Letters, 23(7), pp. 2035-2043. View Source
- [2] US Patent Application 20150094486. Process for the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate and its analogs. View Source
